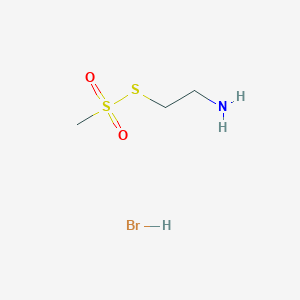![molecular formula C13H13N7 B043436 2-叠氮基-3,4,7,8-四甲基-3H-咪唑并[4,5-f]喹喔啉 CAS No. 210100-57-5](/img/structure/B43436.png)
2-叠氮基-3,4,7,8-四甲基-3H-咪唑并[4,5-f]喹喔啉
描述
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an azido group and multiple methyl groups attached to an imidazoquinoxaline core. It is often studied for its mutagenic and carcinogenic properties, making it a subject of interest in toxicological and mutagenesis research .
科学研究应用
Chemistry:
Mutagenesis Research: The compound is used as a model to study the mechanisms of mutagenesis and carcinogenesis due to its structural similarity to known mutagens.
Biology:
DNA Interaction Studies: It is used to investigate interactions with DNA and the resulting biological effects, providing insights into the mutagenic potential of similar compounds.
Medicine:
Drug Development:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
作用机制
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules, altering their function or structure.
Result of Action
It is known to be used in proteomics research , suggesting it may have effects at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline typically involves the following steps:
Formation of the imidazoquinoxaline core: This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the azido group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group (such as a halide) is replaced by an azide ion (N₃⁻) under mild conditions.
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the azido group can yield amines or other nitrogen-containing functional groups.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under mild conditions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
相似化合物的比较
- 2-amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
- 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Comparison:
- 2-amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Similar in structure but contains an amino group instead of an azido group, which affects its reactivity and biological activity .
- 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Lacks one methyl group compared to 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline, which can influence its chemical properties and interactions .
The uniqueness of 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline lies in its azido group, which imparts distinct chemical reactivity and biological effects compared to its analogs .
属性
IUPAC Name |
2-azido-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)20(4)13(17-11)18-19-14/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPOFMRCSNCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392823 | |
| Record name | 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210100-57-5 | |
| Record name | 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)






![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B43381.png)
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
